2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S/c1-27-19-9-8-15(10-20(19)28-2)16-11-18(14-6-4-3-5-7-14)25-22(17(16)12-23)29-13-21(24)26/h3-11H,13H2,1-2H3,(H2,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVKRMYFDPMPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)N)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)acetamide can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary, but the general approach involves the coupling of a boronic acid derivative with a halogenated pyridine precursor in the presence of a palladium catalyst.
Chemical Reactions Analysis
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or sulfanylacetamide groups, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with analogous compounds:
Key Structural and Functional Differences:
Core Heterocycle: The target compound and Compound 2 () feature a pyridine core, whereas Epirimil () uses a pyrimidine core.
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound and Epirimil is associated with improved blood-brain barrier (BBB) penetration, critical for CNS-targeting drugs .
Pharmacological Data :
- Epirimil is the only compound with confirmed anticonvulsant activity (ED₅₀ = 28.6 mg/kg) and 100% seizure suppression in mice . The lack of in vivo data for the target compound limits direct efficacy comparisons.
ADMET Predictions :
- Epirimil’s in silico ADMET profile predicts high oral bioavailability and Lipinski compliance, making it a stronger drug candidate . The target compound’s larger molecular weight (509.62 vs. Epirimil’s 408.47 g/mol) may reduce BBB permeability .
Synthetic Accessibility :
- The target compound and its analogs are synthesized via straightforward nucleophilic substitution reactions , whereas Epirimil requires Lawesson reagent for pyrimidinethiolation, adding complexity .
Biological Activity
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a pyridine core with various functional groups, suggests diverse biological activities, particularly antibacterial and antitumor properties. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C₃₀H₂₇N₃O₃S, with a molecular weight of approximately 509.6 g/mol. The structural components include:
- Pyridine ring : Contributes to the compound's electron-rich character.
- Cyano group : Enhances reactivity and potential interactions with biological targets.
- Thioether linkage : May facilitate binding to enzymes or receptors.
- Acetamide moiety : Impacts solubility and bioavailability.
Antibacterial Properties
Preliminary studies indicate that this compound exhibits notable antibacterial activity. Similar compounds have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Antitumor Activity
Research has demonstrated that this compound possesses antitumor properties, particularly against specific cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). In vitro studies report IC50 values in the low micromolar range, indicating potent activity compared to standard chemotherapeutic agents like cisplatin.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The cyano and thio groups may interact with active sites of enzymes crucial for cellular processes.
- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways.
- Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins, aiding in understanding its pharmacodynamics.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the Pyridine Core : Starting from appropriate precursors through cyclization reactions.
- Introduction of Functional Groups : Sequential addition of the cyano group and dimethoxyphenyl moiety.
- Formation of Thioether Linkage : Utilizing thiol reagents under controlled conditions.
- Final Acetamide Formation : Reaction with acetic anhydride or similar reagents to produce the final product.
Case Studies
- Antibacterial Screening : A study evaluated the antibacterial efficacy of various derivatives of thioacetamides against E. coli and S. aureus, demonstrating that modifications in the structure significantly influenced activity levels .
- Antitumor Evaluation : Another research effort focused on a series of pyridine derivatives, including our compound of interest, where it was found to outperform existing drugs in inhibiting cancer cell proliferation .
Q & A
Q. What are the key synthetic pathways for 2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)acetamide?
The synthesis typically involves multistep reactions, starting with the preparation of substituted pyridine intermediates. Key steps include:
- Cyclocondensation : Formation of the pyridine core using precursors like 3,4-dimethoxyphenylacetonitrile and phenylacetyl derivatives under basic conditions.
- Thioether linkage : Reaction of the pyridine intermediate with mercaptoacetamide derivatives, often using potassium carbonate as a base in polar aprotic solvents (e.g., DMF or DMSO) .
- Purification : Column chromatography or recrystallization to achieve >95% purity.
Critical parameters include reaction time (12–24 hours), temperature (60–80°C), and inert atmosphere to prevent oxidation of the thiol group .
Q. What analytical techniques are essential for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the positions of the cyano, dimethoxyphenyl, and thioacetamide groups. For example, the thioacetamide’s methylene protons appear as a singlet near δ 4.2 ppm, while aromatic protons from the phenyl and dimethoxyphenyl groups resonate between δ 6.8–7.5 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., C27H21N3O3S) and detects isotopic patterns for sulfur .
- Elemental Analysis : Confirms purity (>98%) by matching experimental and theoretical C, H, N, and S percentages .
Advanced Research Questions
Q. How can researchers optimize reaction yields when encountering conflicting solvent polarity requirements in synthesis?
Conflicts arise when the pyridine intermediate requires polar solvents (e.g., DMF) for solubility, while the thioacetamide coupling step demands non-polar solvents (e.g., toluene) to avoid side reactions. To resolve this:
- Use a solvent gradient approach: Start with DMF for cyclocondensation, then switch to toluene after partial solvent evaporation.
- Add phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Monitor reaction progress via TLC or HPLC to identify optimal termination points, minimizing byproduct formation .
Q. How should contradictory biological activity data (e.g., IC50 variability across cancer cell lines) be interpreted?
- Mechanistic context : Evaluate whether variability stems from differences in cell membrane permeability (e.g., P-glycoprotein expression) or target protein affinity. Use molecular docking studies to predict interactions with kinases or tubulin, common targets for cyano-pyridine derivatives .
- Experimental controls : Ensure consistency in assay conditions (e.g., serum concentration, incubation time). For example, IC50 values may vary if assays use 10% FBS vs. serum-free media due to protein binding .
- Data normalization : Compare results against reference compounds (e.g., paclitaxel for microtubule inhibition) to contextualize potency .
Q. What strategies are effective for resolving discrepancies in solubility predictions vs. experimental observations?
- Computational refinement : Use COSMO-RS or Hansen solubility parameters to model solvent interactions, accounting for the compound’s hydrophobic aromatic rings and polar thioacetamide group .
- Co-solvent systems : Test blends like DMSO-water (10–20% DMSO) or ethanol-PBS to enhance solubility while maintaining biocompatibility for in vitro assays .
- Polymorph screening : Explore crystallization conditions (e.g., solvent evaporation vs. antisolvent addition) to isolate metastable forms with higher solubility .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., replacing 3,4-dimethoxy with trifluoromethoxy) to assess electronic effects on target binding .
- Bioisosteric replacement : Substitute the cyano group with a nitro or carboxylate moiety to evaluate steric and electronic impacts on potency .
- In silico modeling : Perform molecular dynamics simulations to predict binding stability with biological targets (e.g., EGFR or PARP) and guide synthetic priorities .
Q. What methodologies are recommended for assessing metabolic stability in preclinical studies?
- Liver microsome assays : Incubate the compound with human or murine liver microsomes, quantifying parent compound depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (CLint) using the substrate depletion method .
- CYP450 inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms to identify potential drug-drug interactions .
- Metabolite identification : Use high-resolution LC-MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites, prioritizing stable derivatives for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
